(3S,4S)-PF-06459988

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

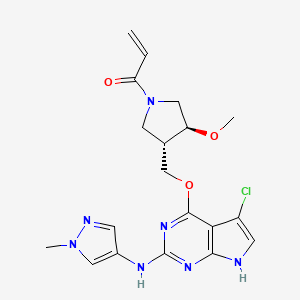

1-[(3S,4S)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXWZROLKITMS-SMDDNHRTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@@H]4CN(C[C@H]4OC)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S,4S)-PF-06459988 chemical structure and properties

An In-depth Technical Guide on (3S,4S)-PF-06459988: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the less active S-enantiomer of PF-06459988, a potent, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] The more active (3R,4R) enantiomer, PF-06459988, was developed to target the T790M "gatekeeper" mutation in EGFR, which is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC).[2][3] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with this class of compounds.

Chemical Structure and Properties

This compound and its active enantiomer are characterized by a pyrrolo[2,3-d]pyrimidine core. The key structural features include a covalent warhead (an acrylamide group) that forms an irreversible bond with a cysteine residue in the ATP-binding site of EGFR.

Table 1: Chemical Properties of PF-06459988

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂ClN₇O₃ | PubChem |

| Molecular Weight | 431.9 g/mol | PubChem |

| CAS Number | 1858291-14-1 ((3S,4S) enantiomer) | MedChemExpress |

| CAS Number | 1428774-45-1 ((3R,4R) enantiomer) | PubChem |

| IUPAC Name | 1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | DrugBank Online |

| SMILES | CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C | PubChem |

| Water Solubility | 0.177 mg/mL (predicted) | DrugBank Online |

| logP | 2.38 (predicted) | DrugBank Online |

Mechanism of Action and Signaling Pathway

PF-06459988 is a third-generation EGFR inhibitor designed to be highly selective for EGFR mutants, including those with the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] This selectivity is crucial for minimizing the dose-limiting toxicities associated with the inhibition of WT EGFR in healthy tissues.[5]

The mechanism of action involves the formation of a covalent bond between the acrylamide moiety of the inhibitor and the Cys797 residue in the ATP-binding pocket of EGFR. This irreversible binding permanently blocks the kinase activity of the receptor, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.

Biological Activity

The biological activity of PF-06459988 has been evaluated in both biochemical and cellular assays. It demonstrates high potency against EGFR T790M-containing double mutants and significant selectivity over WT EGFR. The (3S,4S) enantiomer is noted to be less active.[1]

Table 2: In Vitro Cellular Activity of PF-06459988 ((3R,4R) enantiomer)

| Cell Line | EGFR Status | IC₅₀ (nM) |

| H1975 | L858R/T790M | 13 |

| PC9-DRH | Del/T790M | 7 |

| H3255 | L858R | 21 |

| PC9 | Del | 140 |

| HCC827 | Del | 90 |

| A549 | WT | 5100 |

| Data sourced from ResearchGate, citing Cheng et al., 2016.[2] |

Experimental Protocols

The following are representative protocols for the types of experiments used to characterize EGFR inhibitors like PF-06459988.

In Vitro EGFR Kinase Assay (Generalized Protocol)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of the compound against the enzymatic activity of recombinant EGFR.

Materials:

-

Recombinant human EGFR (WT and mutant forms, e.g., T790M/L858R)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the EGFR enzyme in kinase buffer.

-

Add the diluted compound or DMSO (as a vehicle control) to the wells.

-

Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.[6]

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.[6]

-

Incubate for 1 hour at room temperature.[6]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, which involves a luminescence-based readout.[7]

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay - Generalized Protocol)

This assay measures the effect of the compound on the proliferation and viability of cancer cell lines with different EGFR statuses.

Materials:

-

Cancer cell lines (e.g., NCI-H1975 for L858R/T790M, A549 for WT EGFR)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.[6]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[6][8]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[6][9]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ values.

Experimental Workflow

The development and characterization of a targeted inhibitor like PF-06459988 typically follows a multi-stage workflow, from initial screening to in vivo efficacy studies.

Conclusion

This compound is the less active enantiomer of a potent and selective third-generation irreversible EGFR inhibitor. The active (3R,4R) enantiomer, PF-06459988, effectively targets the T790M resistance mutation in EGFR, a significant challenge in the treatment of NSCLC. Its high selectivity for mutant over wild-type EGFR represents a critical advancement in minimizing off-target effects and improving the therapeutic window. The methodologies described provide a framework for the evaluation of such targeted inhibitors, from initial biochemical characterization to cellular and in vivo efficacy studies. Further research into the specific activities and pharmacokinetic profiles of both enantiomers is essential for a complete understanding of their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

(3S,4S)-PF-06459988 mechanism of action on EGFR

An In-Depth Technical Guide on the Mechanism of Action of PF-06459988 on the Epidermal Growth Factor Receptor (EGFR)

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action for the third-generation EGFR inhibitor, PF-06459988. Developed to address acquired resistance to earlier-generation tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancer (NSCLC), PF-06459988 is a potent, irreversible, and mutant-selective inhibitor. It specifically targets EGFR variants containing the T790M "gatekeeper" mutation, which is a primary driver of resistance, while demonstrating significantly lower activity against wild-type (WT) EGFR, thereby promising a wider therapeutic window and reduced side effects.[1][2][3] This document details the molecular interactions, effects on signaling pathways, quantitative potency, and the experimental methodologies used to characterize this compound.

Note on Stereochemistry: The primary focus of research and the potent biological activity is attributed to the (3R,4R) enantiomer of PF-06459988. The requested topic, (3S,4S)-PF-06459988 , is the less active S-enantiomer.[4] This guide will describe the mechanism of the active (3R,4R)-PF-06459988, which is the compound referred to as PF-06459988 in major studies.

Core Mechanism of Action: Irreversible Covalent Inhibition

PF-06459988 is classified as a third-generation, irreversible EGFR tyrosine kinase inhibitor.[1] Its mechanism is predicated on a two-step process that distinguishes it from first-generation reversible inhibitors.

-

Reversible Binding: Initially, the molecule's pyrrolo[2,3-d]pyrimidine core docks non-covalently into the ATP-binding pocket of the EGFR kinase domain.[3][5] The design strategy for PF-06459988 focused on optimizing this reversible binding affinity to enhance selectivity.[1][2]

-

Covalent Bond Formation: Following initial binding, a reactive acrylamide "warhead" on the molecule forms a permanent, covalent bond with the thiol group of the Cysteine-797 (C797) residue located at the edge of the ATP-binding site.

This irreversible binding permanently locks the inhibitor in place, preventing ATP from binding and blocking the receptor's kinase activity. This leads to a sustained inhibition of EGFR autophosphorylation and subsequent downstream signaling.

Selectivity for T790M Mutants

First-generation EGFR TKIs like gefitinib and erlotinib are effective against activating mutations (e.g., L858R, Del19) but lose efficacy when the secondary T790M mutation arises.[1][2] The T790M mutation substitutes a threonine with a larger methionine in the ATP pocket, increasing the receptor's affinity for ATP and sterically hindering the binding of these earlier inhibitors.

PF-06459988 was specifically designed to overcome this challenge. Its structure is optimized to fit within the altered topography of the T790M-mutant EGFR kinase domain. This structural compatibility allows it to bind with high potency to T790M-containing double mutants (L858R/T790M and Del19/T790M) while having a significantly lower affinity for WT EGFR.[1][2] This "WT-sparing" profile is crucial for minimizing dose-limiting toxicities, such as rash and diarrhea, which are caused by the inhibition of WT EGFR in healthy tissues.[1][2]

Impact on EGFR Signaling Pathways

Activation of EGFR, typically through ligand binding (e.g., EGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates multiple downstream signaling cascades critical for cell proliferation, survival, and differentiation.[6][7] The two primary pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation.

-

PI3K-AKT-mTOR Pathway: A major regulator of cell survival, growth, and metabolism.

By irreversibly blocking EGFR's kinase activity, PF-06459988 prevents the phosphorylation events that trigger these pathways. This leads to the arrest of tumor cell proliferation and the induction of apoptosis.

Quantitative Data: Potency and Selectivity

The efficacy of PF-06459988 has been quantified in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency against key EGFR mutants and its selectivity over WT EGFR.

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |

| H1975 | L858R / T790M | 13 |

| PC9-DRH | Del19 / T790M | 7 |

| H3255 | L858R | 21 |

| PC9 | Del19 | 140 |

| HCC827 | Del19 | 90 |

| A549 | Wild-Type (WT) | 5100 |

| Data sourced from MedChemExpress, citing Cheng, H., et al. (2016).[8] |

As shown in the table, PF-06459988 is most potent against the double-mutant cell lines (H1975, PC9-DRH) that represent the primary clinical resistance mechanism.[8] The IC₅₀ value against the WT cell line (A549) is over 390 times higher than for the H1975 cell line, quantitatively confirming its mutant-selective, WT-sparing profile.

Experimental Protocols

The characterization of PF-06459988 involves several key experimental methodologies to determine its mechanism, potency, and selectivity.

A. Enzymatic Kinase Assays

-

Objective: To determine the direct inhibitory activity of the compound on purified EGFR kinase domains (WT and various mutants).

-

Methodology: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK assay.

-

The purified EGFR kinase enzyme is incubated with a biotinylated tyrosine kinase substrate peptide and ATP in the presence of varying concentrations of PF-06459988.

-

The reaction is allowed to proceed, during which the enzyme phosphorylates the substrate.

-

The reaction is stopped, and detection reagents are added: a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

If the substrate is phosphorylated, the antibody binds, bringing the europium and streptavidin into close proximity and generating a FRET signal.

-

The signal intensity is inversely proportional to the inhibitor's activity. IC₅₀ values are calculated from the dose-response curve.

-

B. Cellular Proliferation and Viability Assays

-

Objective: To measure the effect of PF-06459988 on the growth and survival of cancer cell lines with different EGFR mutation statuses.

-

Methodology:

-

NSCLC cell lines (e.g., H1975, A549) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of PF-06459988 for a set period (e.g., 72 hours).

-

Cell viability is assessed using reagents like CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or MTS/MTT assays.

-

Luminescence or absorbance is measured, and data are normalized to untreated controls to generate dose-response curves and calculate IC₅₀ values.

-

C. Western Blotting for Phospho-Protein Analysis

-

Objective: To visually confirm the inhibition of EGFR phosphorylation and downstream signaling proteins (p-AKT, p-ERK).

-

Methodology:

-

Cells are treated with PF-06459988 for a short duration (e.g., 2 hours).[8]

-

Cells are lysed to extract total protein.

-

Protein concentration is quantified using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK.

-

A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.

-

A reduction in the signal for phosphorylated proteins in treated samples indicates target engagement and pathway inhibition.

-

Conclusion

The (3R,4R) enantiomer of PF-06459988 is a highly engineered third-generation TKI that effectively addresses acquired resistance in EGFR-mutant NSCLC. Its mechanism of action is defined by its potent and selective irreversible covalent inhibition of T790M-containing EGFR mutants. By forming a permanent bond with Cys797 in the ATP-binding site, it ensures a durable blockade of the receptor's kinase function, leading to the shutdown of pro-survival signaling pathways and subsequent tumor cell death. Its WT-sparing profile, supported by quantitative cellular data, underscores its design as a targeted therapeutic with a potentially improved safety profile over earlier-generation inhibitors.

References

- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sci-hub.box [sci-hub.box]

- 6. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of (3S,4S)-PF-06459988: A Technical Guide

This document provides a comprehensive technical overview of the discovery and synthesis of (3S,4S)-PF-06459988, a stereoisomer of the potent and selective epidermal growth factor receptor (EGFR) inhibitor, PF-06459988. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

PF-06459988 is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M mutation, a common mechanism of resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2][3] The active enantiomer, (3R,4R)-PF-06459988, demonstrates high potency against EGFR mutants while sparing the wild-type (WT) form, thus reducing dose-limiting toxicities.[3][4] The (3S,4S) enantiomer is known to be the less active stereoisomer.[5] Understanding the synthesis and biological profile of both enantiomers is crucial for a complete structure-activity relationship (SAR) analysis and for regulatory purposes.

Discovery and Rationale

The development of PF-06459988 was driven by the clinical need to overcome resistance to EGFR TKIs like gefitinib and erlotinib, which is frequently caused by the T790M "gatekeeper" mutation in the EGFR kinase domain.[1] The design strategy focused on creating a covalent inhibitor that could form a strong bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. A key innovation in the discovery of PF-06459988 was the optimization of reversible binding affinity to achieve high potency and selectivity for the T790M mutant.[1][2] The molecule features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold for kinase inhibitors, and a Michael acceptor (acrylamide group) to enable covalent modification of the target protein.[6]

Synthesis of this compound

While the primary literature extensively covers the synthesis of the active (3R,4R)-enantiomer, a detailed experimental protocol for the (3S,4S)-enantiomer is not explicitly provided. However, a plausible synthetic route can be inferred by utilizing the corresponding (3S,4S)-configured starting materials and following the general procedures outlined for the (3R,4R) synthesis.

Proposed Synthetic Scheme:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

The Role of (3S,4S)-PF-06459988 in T790M Mutant EGFR Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the efficacy of first and second-generation TKIs is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in the EGFR kinase domain. This has spurred the development of third-generation EGFR inhibitors specifically designed to target this resistance mutation. Among these, PF-06459988 has emerged as a potent, irreversible, and mutant-selective inhibitor. This technical guide delves into the role of its less active enantiomer, (3S,4S)-PF-06459988, in the research and development of T790M mutant EGFR-targeted therapies. While PF-06459988 is the primary active compound, understanding the activity of its stereoisomer is crucial for establishing structure-activity relationships and ensuring the stereospecificity of the intended therapeutic agent.

Core Concepts: Targeting the T790M Mutation

The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 of the EGFR kinase domain. This substitution sterically hinders the binding of first and second-generation TKIs and increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors[1][2]. Third-generation inhibitors like PF-06459988 are designed to overcome this by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, leading to irreversible inhibition[3]. Furthermore, they are engineered to have greater selectivity for mutant EGFR over wild-type (WT) EGFR, thereby minimizing off-target toxicities such as skin rash and diarrhea[3][4].

Quantitative Data Summary

The following tables summarize the in vitro potency of PF-06459988, the active enantiomer of the compound of interest, against various EGFR genotypes and cell lines. The data for the less active (3S,4S)-enantiomer, where available, is included to highlight the stereospecificity of the interaction.

Table 1: In Vitro Potency of PF-06459988 against EGFR Kinase Variants

| EGFR Genotype | IC50 (nM) | Reference |

| L858R/T790M | 13 | [5][6] |

| Del19/T790M | 7 | [5][6] |

| L858R | 21 | [6] |

| Del19 | 140 | [6] |

| Wild-Type | 5100 | [5][6] |

Table 2: Cellular Proliferation Inhibition by PF-06459988 in NSCLC Cell Lines

| Cell Line | EGFR Genotype | IC50 (nM) | Reference |

| H1975 | L858R/T790M | 13 | [5][6] |

| PC9-DRH | Del19/T790M | 7 | [5][6] |

| H3255 | L858R | 21 | [6] |

| PC9 | Del19 | 140 | [6] |

| HCC827 | Del19 | 90 | [6] |

| A549 | Wild-Type | 5100 | [5][6] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections provide representative protocols for key experiments used to characterize the activity of EGFR inhibitors like PF-06459988.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified EGFR enzyme variants.

Methodology:

-

Reagents and Materials:

-

Recombinant human EGFR (WT, L858R/T790M, etc.)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[3]

-

Test compound (e.g., this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare a reaction mixture containing the EGFR enzyme and peptide substrate in kinase buffer.

-

Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

Methodology:

-

Reagents and Materials:

-

NSCLC cell lines (e.g., H1975, PC9-DRH, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound) serially diluted in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Methodology:

-

Reagents and Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-scid)

-

NSCLC cell line (e.g., H1975)

-

Matrigel

-

Test compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose)

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the test compound or vehicle control daily via oral gavage.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and general health as indicators of toxicity.

-

The study is typically terminated when tumors in the control group reach a predetermined size.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Plot mean tumor volume over time for each group to visualize the treatment effect.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EGFR signaling and the workflow for inhibitor evaluation is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language for Graphviz.

References

- 1. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. The Epidermal Growth Factor Receptor (EGFR) Is Proteolytically Modified by the Matriptase-Prostasin Serine Protease Cascade in Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to (3R,4R)-PF-06459988: A Third-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by activating mutations in the epidermal growth factor receptor (EGFR). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the majority of patients develop resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain. This has necessitated the development of third-generation EGFR inhibitors that can effectively target these resistant tumors while sparing wild-type (WT) EGFR to minimize off-target toxicities.

(3R,4R)-PF-06459988 is a potent, irreversible, and mutant-selective third-generation EGFR inhibitor designed to address this clinical challenge. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of receptor signaling. Notably, its counterpart, (3S,4S)-PF-06459988, is a less active enantiomer. This document provides a comprehensive technical overview of the preclinical data and methodologies associated with the study of (3R,4R)-PF-06459988 in the context of NSCLC.

Mechanism of Action

(3R,4R)-PF-06459988 is an orally available small molecule that selectively and irreversibly inhibits mutant forms of EGFR, including the T790M resistance mutation.[1][2] Its mechanism of action is centered on the covalent modification of Cys797 within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding prevents ATP from accessing the kinase domain, thereby blocking autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] A key advantage of (3R,4R)-PF-06459988 is its significant selectivity for mutant EGFR over WT EGFR, which is attributed to its ability to exploit the conformational changes induced by the T790M mutation. This selectivity profile is expected to translate into a wider therapeutic window and reduced side effects compared to less selective EGFR inhibitors.[2][3]

Preclinical Data

The preclinical efficacy of (3R,4R)-PF-06459988 has been demonstrated through a series of in vitro and in vivo studies. The quantitative data from these key experiments are summarized below.

In Vitro Potency and Selectivity

The inhibitory activity of (3R,4R)-PF-06459988 was assessed against various EGFR genotypes in both enzymatic and cellular assays.

Table 1: In Vitro Inhibitory Activity of (3R,4R)-PF-06459988 Against EGFR Mutants

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| H1975 | L858R/T790M | 13 |

| PC-9 | Del E746-A750 | 140 |

| PC-9 (T790M resistant) | Del E746-A750/T790M | 7 |

| H3255 | L858R | 21 |

| A549 | Wild-Type | 5100 |

Data sourced from Cheng et al., 2016.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of (3R,4R)-PF-06459988 was evaluated in a mouse xenograft model using the H1975 human NSCLC cell line, which harbors the L858R/T790M EGFR mutations.

Table 2: In Vivo Efficacy of (3R,4R)-PF-06459988 in an H1975 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| (3R,4R)-PF-06459988 | 10 | 85 |

| (3R,4R)-PF-06459988 | 30 | 98 |

| (3R,4R)-PF-06459988 | 100 | >100 (Tumor Regression) |

Data represents a summary of findings from preclinical studies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

In Vitro EGFR Kinase Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of (3R,4R)-PF-06459988 against purified EGFR enzymes.

-

Materials:

-

Recombinant human EGFR (Wild-Type, L858R/T790M)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

(3R,4R)-PF-06459988 (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

-

Procedure:

-

In a 384-well plate, add kinase buffer containing the respective EGFR enzyme.

-

Add serial dilutions of (3R,4R)-PF-06459988 or DMSO (vehicle control).

-

Incubate for 30 minutes at room temperature to allow for covalent inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves using a non-linear regression model.

-

Cellular Proliferation Assay (MTT Assay)

-

Objective: To determine the half-maximal growth inhibition (GI50) of (3R,4R)-PF-06459988 on NSCLC cell lines with different EGFR statuses.

-

Materials:

-

NSCLC cell lines (e.g., H1975, PC-9, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

(3R,4R)-PF-06459988 (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of (3R,4R)-PF-06459988 or DMSO (vehicle control) and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of (3R,4R)-PF-06459988 in a mouse model of NSCLC.

-

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

H1975 NSCLC cells

-

Matrigel

-

(3R,4R)-PF-06459988 formulated for oral gavage

-

Vehicle control

-

-

Procedure:

-

Subcutaneously implant H1975 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.

-

Randomize mice into treatment and control groups.

-

Administer (3R,4R)-PF-06459988 or vehicle control orally, once daily.

-

Measure tumor volume and body weight two to three times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

-

Signaling Pathways and Visualizations

(3R,4R)-PF-06459988 exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by mutant EGFR. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT-mTOR pathway, which plays a central role in cell survival and growth.

Caption: EGFR signaling pathway inhibition by (3R,4R)-PF-06459988.

The diagram above illustrates the canonical EGFR signaling pathways. In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumorigenesis. (3R,4R)-PF-06459988 irreversibly binds to the mutant EGFR, effectively blocking the downstream signaling through both the MAPK and PI3K-AKT pathways, leading to the inhibition of cell proliferation, growth, and survival.

Caption: Preclinical experimental workflow for (3R,4R)-PF-06459988.

This workflow diagram outlines the logical progression of preclinical studies for evaluating a novel EGFR inhibitor like (3R,4R)-PF-06459988. The process begins with in vitro biochemical and cellular assays to determine potency and selectivity, followed by in vivo studies in relevant animal models to assess anti-tumor efficacy. The culmination of these studies provides a comprehensive data package for further clinical development.

References

- 1. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereospecificity of PF-06459988: A Technical Guide to the Biological Activity of its S-enantiomer

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of the S-enantiomer of PF-06459988, a third-generation irreversible epidermal growth factor receptor (EGFR) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's stereoisomers, offering a comprehensive overview of their comparative activities, the underlying mechanisms of action, and the experimental protocols utilized in their evaluation.

Executive Summary

PF-06459988 is a potent and selective inhibitor of mutant EGFR, particularly those harboring the T790M resistance mutation. The commercially available and clinically investigated form of this compound is the (3R,4R)-enantiomer, which exhibits high efficacy against target mutations while sparing wild-type (WT) EGFR. In contrast, the (3S,4S)-enantiomer, the subject of this guide, is characterized as being significantly less active. This document collates the available quantitative and qualitative data to elucidate the stereochemical impact on the biological function of PF-06459988, providing valuable insights for structure-activity relationship studies and future drug design.

Data Presentation: Comparative Biological Activity of PF-06459988 Enantiomers

While extensive quantitative data for the potent (3R,4R)-enantiomer of PF-06459988 is available, direct quantitative measurements of the biological activity of the (3S,4S)-enantiomer are not prevalent in publicly accessible literature. The consistent description of the (3S,4S)-enantiomer is that it is "less active." Based on studies of other chiral covalent inhibitors, it is reasonable to infer that the difference in activity is substantial.

The following table summarizes the reported biological activity of the active (3R,4R)-enantiomer of PF-06459988 against various cell lines. This data serves as a benchmark for understanding the potency that is largely absent in the S-enantiomer.

| Cell Line | EGFR Mutation Status | IC50 (nM) for (3R,4R)-PF-06459988 |

| H1975 | L858R/T790M | 13 |

| PC9-DRH | Del/T790M | 7 |

| H3255 | L858R | 21 |

| PC9 | Del | 140 |

| HCC827 | Del | 90 |

| A549 | WT | 5100 |

Note: The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell viability. The significantly higher IC50 value for the wild-type cell line (A549) demonstrates the selectivity of the active enantiomer for mutant EGFR. It is anticipated that the IC50 values for the (3S,4S)-enantiomer against these cell lines would be considerably higher.

Mechanism of Action: The Critical Role of Stereochemistry

PF-06459988 is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently disables the kinase activity, leading to the inhibition of downstream signaling pathways and subsequent cell death in EGFR-dependent cancer cells.

The profound difference in activity between the enantiomers stems from the specific three-dimensional arrangement of atoms. The (3R,4R) configuration allows for an optimal orientation of the molecule within the EGFR binding pocket, facilitating the crucial non-covalent interactions necessary for the subsequent covalent bond formation. Conversely, the stereochemistry of the (3S,4S)-enantiomer likely results in a suboptimal fit, sterically hindering its ability to engage with the key amino acid residues required for potent inhibition and covalent modification of Cys797.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating EGFR inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of kinase inhibitors. Below are representative methodologies for key experiments.

Synthesis of Chiral Intermediates

The stereospecific synthesis of the (3R,4R) and (3S,4S) enantiomers of PF-06459988 relies on the availability of the corresponding chiral pyrrolidine intermediates. A common precursor is (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. Various synthetic routes to this and its enantiomer have been reported, often starting from chiral pool materials like D-glucose or employing asymmetric synthesis strategies such as 1,3-dipolar cycloaddition reactions.

Example Synthetic Approach for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol:

A multi-step synthesis starting from diacetone-D-glucose can be employed. This involves the formation of a 3-C-(azidomethyl)-3-deoxy-d-allose intermediate, which then undergoes an intramolecular reductive amino alkylation to form the pyrrolidine ring. Subsequent protective group manipulations and oxidative cleavage yield the desired chiral diol.

EGFR Kinase Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein (wild-type or mutant).

-

Reagents and Materials: Recombinant human EGFR (T790M/L858R or WT), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

The inhibitor (S- or R-enantiomer of PF-06459988) is serially diluted in DMSO and then in kinase assay buffer.

-

The EGFR enzyme is pre-incubated with the inhibitor for a defined period (e.g., 30 minutes) at room temperature in a 384-well plate.

-

The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the viability and proliferation of cancer cell lines.

-

Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses (e.g., H1975, PC9-DRH, A549) are used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the PF-06459988 enantiomers for a prolonged period (e.g., 72 hours).

-

For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

For the CellTiter-Glo® assay, a reagent that measures ATP levels (indicative of metabolically active cells) is added, and the resulting luminescence is measured.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

-

Conclusion

The available evidence strongly indicates that the biological activity of PF-06459988 is highly dependent on its stereochemistry, with the (3R,4R)-enantiomer being the active form responsible for the potent and selective inhibition of mutant EGFR. The (3S,4S)-enantiomer is significantly less active, likely due to a steric clash in the EGFR binding pocket that prevents efficient binding and covalent modification of the target. While direct quantitative comparisons of the enantiomers' activities are scarce in the literature, the qualitative data, supported by the principles of stereospecificity in drug-receptor interactions, provides a clear picture of the critical role of the (3R,4R) configuration for the therapeutic effect of PF-06459988. Further studies providing quantitative IC50 values for the S-enantiomer would be beneficial for a complete understanding of its pharmacological profile.

Unraveling the Stereochemical Intricacies of PF-06459988: A Technical Guide to a Potent EGFR Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the stereochemistry of PF-06459988, a third-generation, irreversible epidermal growth factor receptor (EGFR) inhibitor. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of stereoisomerism in the compound's potency and selectivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.

PF-06459988 is an orally available small molecule designed to selectively target mutant forms of EGFR, particularly the T790M resistance mutation that often arises after treatment with first-generation EGFR inhibitors.[1][2] Its chemical structure, 1-{(3R,4R)-3-[({5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one, reveals two chiral centers on the pyrrolidine ring, leading to distinct stereoisomers.[3]

The Decisive Role of (3R,4R) Stereochemistry

The biological activity of PF-06459988 is intrinsically linked to its (3R,4R) configuration. This specific arrangement is crucial for its high potency and selectivity against EGFR mutants containing the T790M mutation, while sparing wild-type (WT) EGFR.[2][4][5] The alternative stereoisomer, the (3S,4S) enantiomer, has been shown to be significantly less active, underscoring the strict stereochemical requirements for effective binding and inhibition.[6]

Quantitative Analysis of Inhibitory Activity

The following table summarizes the inhibitory potency of PF-06459988 against various EGFR genotypes and cell lines, highlighting its selectivity for mutant forms.

| Target | Cell Line | IC50 (nM) |

| EGFR (L858R/T790M) | H1975 | 13[7] |

| EGFR (Del/T790M) | PC9-DRH | 7[7] |

| EGFR (L858R) | H3255 | 21[7] |

| EGFR (Del) | PC9 | 140[7] |

| EGFR (Del) | HCC827 | 90[7] |

| EGFR (WT) | A549 | 5100[7] |

Mechanism of Action: Irreversible Inhibition of Mutant EGFR

PF-06459988 functions as a covalent inhibitor. It forms an irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification permanently disables the kinase activity, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[8] The inhibitor's design, which includes an electrophilic warhead, facilitates this targeted covalent interaction.[2][4]

Below is a diagram illustrating the signaling pathway targeted by PF-06459988.

Experimental Protocols

The determination of PF-06459988's inhibitory activity and stereochemical importance relies on robust experimental methodologies. The following sections detail the typical protocols used in the evaluation of this class of inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06459988 against purified EGFR kinase domains (wild-type and mutant forms).

Methodology:

-

Recombinant human EGFR kinase domains are expressed and purified.

-

The kinase reaction is initiated in a buffer containing the EGFR enzyme, a peptide substrate, and ATP.

-

PF-06459988, dissolved in a suitable solvent like DMSO, is added in a serial dilution to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of PF-06459988 on the proliferation of cancer cell lines with different EGFR genotypes.

Methodology:

-

Cancer cell lines (e.g., H1975, PC9-DRH, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of PF-06459988.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or resazurin-based assays) or by quantifying ATP levels.

-

The IC50 values are determined by analyzing the dose-response relationship.

The workflow for evaluating PF-06459988's efficacy is depicted in the diagram below.

Conclusion

The stereochemistry of PF-06459988 is a paramount determinant of its efficacy as a third-generation EGFR inhibitor. The (3R,4R) configuration is essential for achieving high potency against clinically relevant EGFR mutations, including the T790M resistance mutation, while maintaining a favorable selectivity profile over wild-type EGFR. This detailed understanding of its structure-activity relationship, derived from rigorous biochemical and cellular assays, has been instrumental in its development as a targeted cancer therapeutic. Further investigation into this and similar compounds continues to advance the field of precision oncology.

References

- 1. Facebook [cancer.gov]

- 2. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. publications.diamond.ac.uk [publications.diamond.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Studies of (3S,4S)-PF-06459988: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical guide on the preliminary in vitro studies related to (3S,4S)-PF-06459988. Extensive literature review indicates that this compound is the less active S-enantiomer of the potent and selective epidermal growth factor receptor (EGFR) inhibitor, PF-06459988. While direct quantitative in vitro data for the (3S,4S) stereoisomer is not extensively published, this guide will provide the available context of its more active counterpart, (3R,4R)-PF-06459988, to offer a comprehensive understanding of the compound's biological target and mechanism of action. The methodologies and signaling pathways detailed herein are directly relevant for the study of both enantiomers.

Introduction to PF-06459988

PF-06459988 is a third-generation, irreversible inhibitor of EGFR, specifically designed to target the T790M mutation, which is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancer (NSCLC).[1][2][3] The active enantiomer, (3R,4R)-PF-06459988, demonstrates high potency and selectivity for T790M-containing double mutant EGFRs while sparing wild-type (WT) EGFR, thereby potentially reducing the severe adverse events associated with non-selective EGFR inhibition.[1][2][3] In contrast, this compound is identified as the less active enantiomer.[4]

Quantitative In Vitro Data for (3R,4R)-PF-06459988

To provide a framework for understanding the potential, albeit significantly lower, activity of this compound, the following tables summarize the in vitro inhibitory activity of the active (3R,4R) enantiomer against various EGFR genotypes and cell lines.

Table 1: Enzymatic Inhibition of EGFR by (3R,4R)-PF-06459988

| Target | IC₅₀ (nM) |

| EGFR (L858R/T790M) | 13 |

| EGFR (Del/T790M) | 7 |

Table 2: Cellular Inhibition of EGFR by (3R,4R)-PF-06459988

| Cell Line | EGFR Genotype | IC₅₀ (nM) |

| H1975 | L858R/T790M | 13 |

| PC-9 | Del/T790M | 7 |

| A549 | WT | 5100 |

Signaling Pathway

PF-06459988 exerts its effects by inhibiting the EGFR signaling pathway. Upon binding of ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades that regulate cell proliferation, survival, and migration. The T790M mutation enhances ATP binding affinity, leading to constitutive activation of the receptor. (3R,4R)-PF-06459988 irreversibly binds to a cysteine residue in the ATP-binding site of mutant EGFR, blocking its kinase activity.

Experimental Protocols

The following are generalized experimental protocols that would be used to assess the in vitro activity of EGFR inhibitors like this compound.

EGFR Kinase Inhibition Assay (Enzymatic Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.

-

Reagents and Materials : Recombinant human EGFR (mutant and wild-type), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure : a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the EGFR enzyme, the substrate peptide, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines expressing different forms of EGFR.

-

Reagents and Materials : Human cancer cell lines (e.g., H1975, PC-9, A549), cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure : a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a luminescence-based assay that quantifies ATP levels. e. Determine the IC₅₀ value from the dose-response curve.

Conclusion

While specific in vitro studies on this compound are not prominently featured in the reviewed literature, its identity as the less active enantiomer of (3R,4R)-PF-06459988 provides a crucial context for its expected biological activity. The potent and selective inhibition of mutant EGFR by the (3R,4R) enantiomer underscores the importance of stereochemistry in the design of targeted cancer therapies. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for any future in vitro evaluation of this compound and other related compounds in the field of drug discovery and development. Further studies would be required to quantitatively determine the inhibitory profile of the (3S,4S) enantiomer and to fully elucidate the structure-activity relationship of this class of EGFR inhibitors.

References

- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for (3S,4S)-PF-06459988 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (3S,4S)-PF-06459988 in cell culture experiments. The protocols outlined below are based on the established mechanism of its more active enantiomer, PF-06459988, as a third-generation epidermal growth factor receptor (EGFR) inhibitor.

Introduction

PF-06459988 is a potent, orally available, and irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR).[1][2][3] It demonstrates high selectivity for EGFR mutants, including the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR.[2][4] This selectivity helps to reduce the dose-limiting toxicities often associated with non-selective EGFR inhibitors.[2] The compound under this protocol, this compound, is the less active S enantiomer of PF-06459988.[5] As such, the experimental conditions and expected outcomes should be considered in the context of its potentially reduced potency compared to the more active (3R,4R) enantiomer.

Mechanism of Action

PF-06459988 acts as a third-generation EGFR tyrosine kinase inhibitor (TKI). First-generation TKIs like gefitinib and erlotinib provide clinical benefits to non-small cell lung cancer (NSCLC) patients with oncogenic EGFR mutations. However, disease progression often occurs due to a secondary mutation in the EGFR kinase domain, T790M.[4] PF-06459988 overcomes this resistance by irreversibly binding to the mutant EGFR, including the T790M-containing double mutants.[2][4] This covalent binding prevents EGFR-mediated signaling, leading to the inhibition of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[6][7] The ultimate result is the induction of apoptosis in cancer cells harboring these specific EGFR mutations.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Evaluation of (3S,4S)-PF-06459988 in Western Blot Analysis of p-EGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC). The T790M "gatekeeper" mutation in EGFR is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).

PF-06459988, specifically the (3R,4R) enantiomer, is a potent, third-generation, irreversible EGFR inhibitor that selectively targets activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] Its less active enantiomer, (3S,4S)-PF-06459988, serves as an ideal negative control in experimental settings to demonstrate the stereospecificity of the active compound and to rule out non-specific effects.

These application notes provide a detailed protocol for utilizing Western blotting to assess the inhibitory effects of (3R,4R)-PF-06459988 on EGFR phosphorylation (p-EGFR) and the use of this compound as a negative control.

Signaling Pathway and Mechanism of Action

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for adaptor proteins and enzymes that activate downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive cell proliferation and survival.[3] The T790M mutation leads to constitutive, ligand-independent activation of these pathways.

(3R,4R)-PF-06459988 irreversibly binds to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity and preventing the phosphorylation cascade. Due to its stereochemistry, this compound exhibits significantly reduced binding affinity and inhibitory activity, making it a suitable negative control.

Data Presentation

The following table presents illustrative quantitative data from a representative Western blot experiment. Densitometry was performed on the p-EGFR bands and normalized to total EGFR and a loading control (e.g., β-actin). The data demonstrates the potent and dose-dependent inhibition of EGFR phosphorylation by (3R,4R)-PF-06459988, while the less active enantiomer, this compound, shows minimal effect, highlighting the stereospecificity of the inhibition.

| Treatment Group | Concentration (nM) | p-EGFR (Y1068) Level (% of Vehicle Control) | Total EGFR Level (% of Vehicle Control) |

| Vehicle Control (0.1% DMSO) | - | 100 ± 5.2 | 100 ± 4.5 |

| (3R,4R)-PF-06459988 | 10 | 65 ± 4.1 | 98 ± 3.9 |

| 50 | 25 ± 3.5 | 97 ± 4.2 | |

| 100 | 8 ± 2.1 | 99 ± 3.7 | |

| 500 | < 5 | 96 ± 4.8 | |

| This compound | 100 | 95 ± 6.3 | 98 ± 5.1 |

| 1000 | 88 ± 5.9 | 97 ± 4.6 |

Note: This data is representative and for illustrative purposes. Actual results may vary based on experimental conditions.

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Line Selection: Utilize an NSCLC cell line harboring an EGFR T790M mutation, such as NCI-H1975 (L858R/T790M). Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Plate NCI-H1975 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Compound Preparation: Prepare stock solutions of (3R,4R)-PF-06459988 and this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

Cell Treatment:

-

When cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentrations of (3R,4R)-PF-06459988, this compound, or vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C.

-

II. Protein Lysate Preparation

-

Cell Lysis:

-

Following treatment, place the 6-well plates on ice and aspirate the culture medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Lysate Incubation and Clarification:

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

III. Western Blotting

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an 8% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control protein (e.g., β-actin or GAPDH).

-

Experimental Workflow Visualization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay using (3S,4S)-PF-06459988

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent and irreversible inhibitor of the T790M mutant Epidermal Growth Factor Receptor (EGFR).[1] PF-06459988 and its analogs are third-generation EGFR inhibitors designed to selectively target the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC).[2][3] These inhibitors demonstrate high potency against T790M-containing EGFR mutants while sparing wild-type (WT) EGFR, thereby reducing off-target toxicities.[2][4] The mechanism of action involves the covalent modification of a cysteine residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of its kinase activity and subsequent downstream signaling pathways that promote cell proliferation and survival.[5] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTT assay.

Mechanism of Action of this compound

This compound, as an EGFR inhibitor, blocks the signaling cascade that promotes tumor growth. EGFR activation by ligands such as Epidermal Growth Factor (EGF) leads to receptor dimerization and autophosphorylation of tyrosine residues.[6] This initiates downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][6] By inhibiting the kinase activity of mutant EGFR, this compound effectively abrogates these downstream signals, leading to a reduction in cancer cell viability.

Data Presentation

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for the well-characterized EGFR inhibitor, Gefitinib, in various NSCLC cell lines as determined by MTT assays. This data is provided for comparative purposes to offer an expected range of efficacy for EGFR inhibitors. Researchers should determine the specific IC50 value for this compound in their cell lines of interest.

| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) |

| PC-9 | Exon 19 Deletion | Sensitive (e.g., <0.1) |

| H1975 | L858R/T790M | Resistant (e.g., >10) |

| A549 | Wild-Type | Resistant (e.g., >10) |

Note: The IC50 values are illustrative and can vary depending on experimental conditions.

The table below presents hypothetical dose-response data for this compound in a T790M mutant NSCLC cell line (e.g., NCI-H1975) to guide data analysis.

| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.01 | 95.3 ± 4.8 |

| 0.1 | 82.1 ± 6.1 |

| 1 | 55.7 ± 3.9 |

| 10 | 15.2 ± 2.5 |

| 100 | 5.1 ± 1.8 |

Experimental Protocols

Cell Viability Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]

Materials:

-

This compound

-

Human non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975 for T790M mutant, A549 for WT)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the desired NSCLC cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[6]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.[6]

-

Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).

-

Mandatory Visualization

Caption: EGFR signaling pathway and inhibition by this compound.

Caption: Experimental workflow for the cell viability assay.

References

(3S,4S)-PF-06459988 solubility and stock solution preparation

Application Notes and Protocols: (3S,4S)-PF-06459988